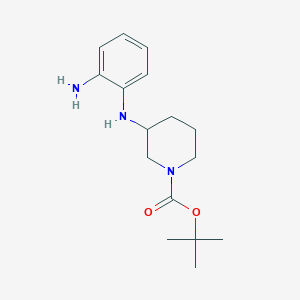![molecular formula C10H12BNO4 B13982955 1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13982955.png)
1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide is a compound that belongs to the class of oxaboroles Oxaboroles are heterocyclic compounds containing a boron atom within a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide typically involves the following steps:
Formation of the Oxaborole Ring: The initial step involves the formation of the oxaborole ring through a cyclization reaction. This can be achieved by reacting a suitable boronic acid derivative with an appropriate diol under acidic conditions.
Introduction of Functional Groups: The next step involves the introduction of the hydroxy, methoxy, and methyl groups. This can be done through a series of substitution reactions using reagents such as methanol, methyl iodide, and sodium hydroxide.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate compound with an appropriate amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxaborole derivatives.
科学的研究の応用
1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor. It can interact with various biological targets, making it useful in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities. Its unique structure allows it to interact with specific molecular targets in disease pathways.
Industry: Utilized in the development of new materials and catalysts. Its boron-containing structure imparts unique properties that can be harnessed in industrial processes.
作用機序
The mechanism of action of 1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The boron atom in the oxaborole ring plays a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole: Lacks the methoxy and methyl groups, making it less versatile in chemical reactions.
N-Methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide: Lacks the hydroxy and methoxy groups, affecting its reactivity and biological activity.
1-Hydroxy-N-methoxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide: Lacks the N-methyl group, which can influence its binding properties and mechanism of action.
Uniqueness
1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide is unique due to the presence of all three functional groups (hydroxy, methoxy, and methyl) in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
特性
分子式 |
C10H12BNO4 |
|---|---|
分子量 |
221.02 g/mol |
IUPAC名 |
1-hydroxy-N-methoxy-N-methyl-3H-2,1-benzoxaborole-5-carboxamide |
InChI |
InChI=1S/C10H12BNO4/c1-12(15-2)10(13)7-3-4-9-8(5-7)6-16-11(9)14/h3-5,14H,6H2,1-2H3 |
InChIキー |
AVVAKPDPVKNRCO-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C=C(C=C2)C(=O)N(C)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


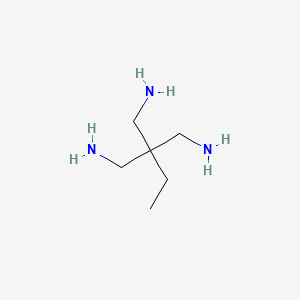
![potassium;(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfate](/img/structure/B13982881.png)


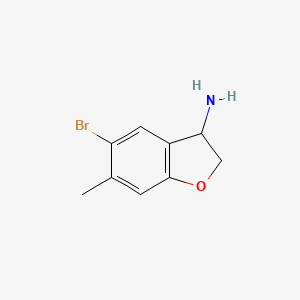
![1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B13982908.png)
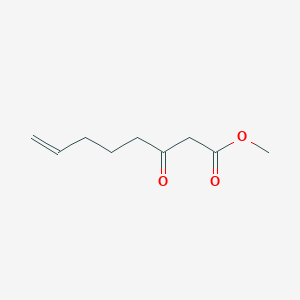
![2,2'-Thiobis[4-bromophenol]](/img/structure/B13982920.png)
![1-[6-(Bromomethyl)pyridin-2-YL]ethanone](/img/structure/B13982928.png)
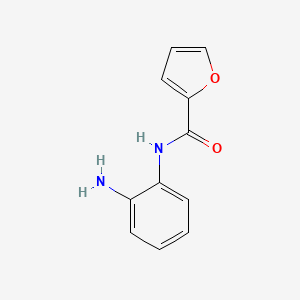
![5-[(4-Methoxyphenyl)methoxy]-1,7-naphthyridin-2(1H)-one](/img/structure/B13982947.png)
![4-[(4-Methylpiperazin-1-yl)methyl]piperidin-4-ol](/img/structure/B13982952.png)
